molecular formula C11H15N3S B13639832 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13639832
M. Wt: 221.32 g/mol
InChI Key: YHMHNDBASBJVOL-UHFFFAOYSA-N
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Description

4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophene substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-carboxamide
  • 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-ol
  • 4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-thiol

Uniqueness

4-Isobutyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-(2-methylpropyl)-5-thiophen-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-7(2)6-8-10(13-14-11(8)12)9-4-3-5-15-9/h3-5,7H,6H2,1-2H3,(H3,12,13,14)

InChI Key

YHMHNDBASBJVOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2=CC=CS2

Origin of Product

United States

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